molecular formula C23H30N4O5S B4237701 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

Cat. No.: B4237701
M. Wt: 474.6 g/mol
InChI Key: OQPJMKBWTVAQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Preparation Methods

The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O5S/c1-31-22-5-3-2-4-21(22)26-12-10-25(11-13-26)18-23(28)24-19-6-8-20(9-7-19)33(29,30)27-14-16-32-17-15-27/h2-9H,10-18H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPJMKBWTVAQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.